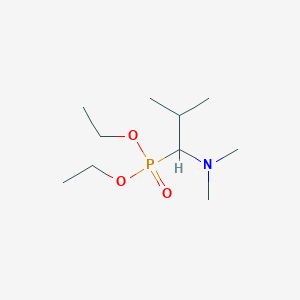
1-Benzimidazolepropionitrile, 2-piperidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzimidazolepropionitrile, 2-piperidino- is a chemical compound with the molecular formula C15H18N4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-Benzimidazolepropionitrile, 2-piperidino- typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method includes the reaction of 2-aminopyridines with cyclohexanones in the presence of iodine as a mediator and air oxygen as an oxidant . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzimidazolepropionitrile, 2-piperidino- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 1-Benzimidazolepropionitrile, 2-piperidino- can lead to the formation of benzimidazole-fused heterocycles .
Scientific Research Applications
1-Benzimidazolepropionitrile, 2-piperidino- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzimidazolepropionitrile, 2-piperidino- involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Benzimidazolepropionitrile, 2-piperidino- can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom, known for its wide range of biological activities.
Benzimidazole: A heterocyclic aromatic organic compound with various biological activities.
The uniqueness of 1-Benzimidazolepropionitrile, 2-piperidino- lies in its specific structure, which combines the properties of both benzimidazole and piperidine, leading to its distinct biological and chemical properties.
Properties
CAS No. |
85145-38-6 |
|---|---|
Molecular Formula |
C15H18N4 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylbenzimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C15H18N4/c16-9-6-12-19-14-8-3-2-7-13(14)17-15(19)18-10-4-1-5-11-18/h2-3,7-8H,1,4-6,10-12H2 |
InChI Key |
ICRROJRFHVTJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N2CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)





![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)






